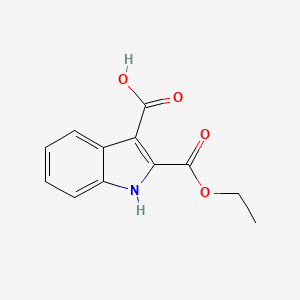

2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid

Übersicht

Beschreibung

2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid, also known as indole-3-carboxylic acid (ICA), is a carboxylic acid derived from indole, an aromatic heterocyclic organic compound. It is an important intermediate compound in the synthesis of many pharmaceuticals, agrochemicals, and dyes. ICA is used in the synthesis of a variety of compounds, including indole-3-carboxamide, indole-3-carboxaldehyde, and indole-3-carboxylic acid esters. ICA is also used in the synthesis of drugs, such as ibuprofen, naproxen, and indomethacin.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Convenient Synthesis : A two-step procedure has been developed for synthesizing 3-ethoxycarbonyl indoles, which involves synthesizing 2-aryl-3-hydroxypropenoic acid ester followed by catalytic reduction. This method is efficient, simple, and selective (Islam, Brennan, Wang, & Hossain, 2006).

Synthesis of Indole Derivatives : Ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids through a transformation involving elimination, hydrolysis, and oxidation processes (Pete, Parlagh, & Tőke, 2003).

Transformation and Rearrangement

Sulfonic Acid Functionality Replacement : 4- and 6-chloromethyl-1H-indole-2-carboxylates were prepared by eliminating SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids, showing a method for creating valuable synthetic intermediates (Pete & Parlagh, 2003).

Rearrangement in Alkaline Medium : 3-Ethoxycarbonyl-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan and benzo[g]indole showed high yields of carboxylic and pyrrole-4-carboxylic acids after treatment with benzenesulfonyl chloride in an alkaline medium, indicating a second-order Beckmann rearrangement (Stankyavichus, Stankyavichene, & Terent'ev, 2013).

Derivatives and Applications

Indole-Benzimidazole Derivatives : The combination of indole carboxylic acids with substituted o-phenylenediamines led to the synthesis of indole-benzimidazoles, highlighting potential applications in pharmaceuticals and organic chemistry (Wang et al., 2016).

Formation of Arylindoles : Derivatives of 1-aryl-3-ethoxycarbonyl-5-methoxy-2-methylindole were transformed into indole-3-carboxylic acids and further into 1-arylindoles, indicating a method for creating diverse indole compounds (Grinev, Shvedov, & Panisheva, 1967).

Biological Activity

Antibacterial and Antifungal Activities : Synthesized 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids exhibited significant antibacterial and moderate antifungal activities, suggesting their potential in developing new antimicrobial agents (Raju et al., 2015).

Indole Carboxylic Acid Chemistry : Indole-2-carboxylic acid derivatives exhibit stability against acid and oxidation, offering different reactivities and applications in synthetic chemistry (Murakami, 1987).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that similar compounds are involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that similar compounds, such as phenolic compounds, are involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways .

Pharmacokinetics

It’s worth noting that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially affect the bioavailability of the compound.

Result of Action

Similar compounds are known to participate in various biochemical reactions, leading to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 2-(ethoxycarbonyl)-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water . This suggests that the compound’s action could be influenced by the presence of water and possibly other environmental factors.

Eigenschaften

IUPAC Name |

2-ethoxycarbonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12(16)10-9(11(14)15)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKAHXLZJKJMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694254 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

441800-93-7 | |

| Record name | 2-(Ethoxycarbonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Oxiran-2-ylethoxy)phenyl]acetamide](/img/structure/B1394431.png)

![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)

![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)

![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)